molecular formula C20H25NOS B4177073 N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B4177073
M. Wt: 327.5 g/mol
InChI Key: AUQXBBTVTBSCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects. It is classified as a designer drug, meaning it is made to mimic the effects of other drugs, particularly marijuana. MMB-2201 is often used for research purposes, as it has been found to have a high affinity for the cannabinoid receptors in the brain. In

Mechanism of Action

N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide acts on the cannabinoid receptors in the brain, particularly the CB1 receptor, which is responsible for the psychoactive effects of marijuana. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of marijuana, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide are similar to those of marijuana, as it acts on the same receptors in the brain. It has been found to produce a range of effects, including relaxation, euphoria, altered perception, increased appetite, and impaired coordination. N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide in lab experiments is its high affinity for the cannabinoid receptors in the brain. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the limitations of using N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is its potency, which can make it difficult to control the dose and avoid adverse effects. Additionally, as a designer drug, N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide may have unknown or unpredictable effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide. One area of research is the development of new drugs that target the endocannabinoid system for the treatment of various conditions, such as pain, inflammation, and addiction. Another area of research is the study of the long-term effects of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide use, particularly on the brain and other organs. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide can help to better understand its effects and potential uses.

Scientific Research Applications

N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is primarily used for research purposes, particularly in the field of neuroscience. It has been found to have a high affinity for the cannabinoid receptors in the brain, which are responsible for the effects of marijuana. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been used in studies on addiction and drug abuse, as well as in the development of new drugs for the treatment of various conditions.

properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NOS/c1-4-5-16(3)21-20(22)18-10-8-17(9-11-18)14-23-19-12-6-15(2)7-13-19/h6-13,16H,4-5,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQXBBTVTBSCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methylphenyl)sulfanyl]methyl}-N-(pentan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 6
N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.